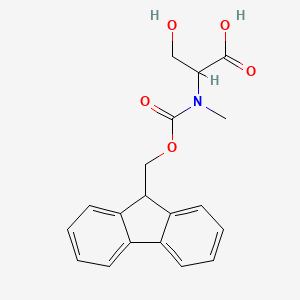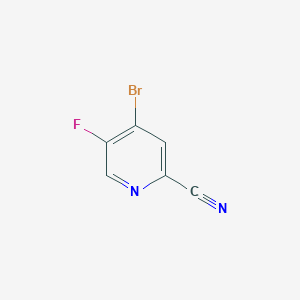![molecular formula C20H19ClN4O3S B12303645 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12303645.png)
6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
合成路线和反应条件
“6H-噻吩并[3,2-f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓-6-乙酸,4-(4-氯苯基)-2-(羟甲基)-3,9-二甲基-,甲酯,(6S)-”的合成通常涉及多步有机合成。该过程可能从制备噻吩并[3,2-f][1,2,4]三唑核心开始,然后引入二氮杂卓环。关键步骤可能包括:
- 形成杂环的环化反应。
- 引入乙酸、氯苯基、羟甲基和甲酯基团的官能团修饰。
- 立体选择性合成以确保正确的 (6S)-构型。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产量和纯度。这可能包括:
- 使用催化剂来提高反应速率。
- 实施连续流动反应器进行大规模合成。
- 纯化技术,例如结晶或色谱法。
化学反应分析
反应类型
该化合物可以进行各种化学反应,包括:
氧化: 引入氧原子,可能改变官能团。
还原: 去除氧原子或添加氢原子,改变化合物的结构。
取代: 用另一个官能团替换一个官能团,这可以用来改变化合物的性质。
常用试剂和条件
氧化剂: 高锰酸钾 (KMnO₄)、过氧化氢 (H₂O₂)。
还原剂: 氢化锂铝 (LiAlH₄)、硼氢化钠 (NaBH₄)。
取代试剂: 卤素 (Cl₂、Br₂)、亲核试剂 (NH₃、OH⁻)。
形成的主要产物
从这些反应形成的主要产物将取决于所用条件和试剂的具体情况。例如:
- 氧化可能会生成羧酸或酮。
- 还原可能会生成醇或胺。
- 取代反应可能会生成卤代衍生物或其他官能化化合物。
科学研究应用
化学
在化学领域,该化合物可以作为合成更复杂分子的构建块。其独特的结构允许探索新的化学反应和途径。
生物学
在生物学研究中,可以研究该化合物与生物大分子(如蛋白质和核酸)的潜在相互作用。其结构特征可能使其成为药物设计和开发的候选者。
医药
在药物化学中,可以研究该化合物的药理性质。其潜在的治疗应用可能包括作为酶抑制剂、受体激动剂/拮抗剂或其他生物活性剂。
工业
在工业领域,由于其独特的化学性质,该化合物可用于开发新型材料,例如聚合物或涂料。
作用机制
该化合物的作用机制将取决于其与分子靶标的特定相互作用。可能的机制可能包括:
- 与酶结合并抑制其活性。
- 与受体相互作用并调节其信号通路。
- 影响参与各种生物过程的基因和蛋白质的表达。
相似化合物的比较
类似化合物
苯并二氮杂卓类: 以其镇静和抗焦虑作用而闻名。
三唑苯并二氮杂卓类: 结构类似,但具有三唑环,通常用作抗焦虑药或催眠药。
噻吩并二氮杂卓类: 含有噻吩环,用于各种治疗应用。
独特性
使“6H-噻吩并[3,2-f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓-6-乙酸,4-(4-氯苯基)-2-(羟甲基)-3,9-二甲基-,甲酯,(6S)-”与众不同的是,它结合了不同类别化合物的结构元素。
属性
分子式 |
C20H19ClN4O3S |
|---|---|
分子量 |
430.9 g/mol |
IUPAC 名称 |
methyl 2-[7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C20H19ClN4O3S/c1-10-15(9-26)29-20-17(10)18(12-4-6-13(21)7-5-12)22-14(8-16(27)28-3)19-24-23-11(2)25(19)20/h4-7,14,26H,8-9H2,1-3H3 |
InChI 键 |
HEZGWOQOQFAPLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)
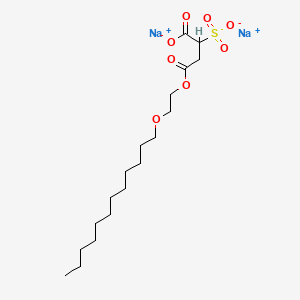

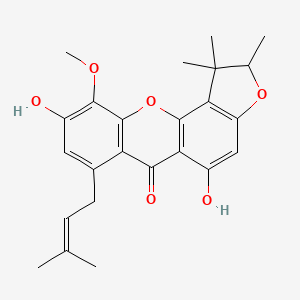
![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)
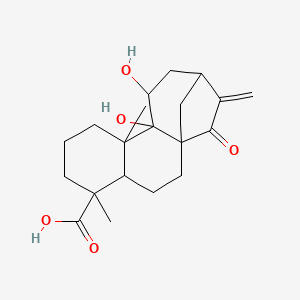
![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)
![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)
![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)

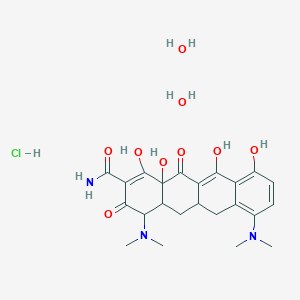
![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)
